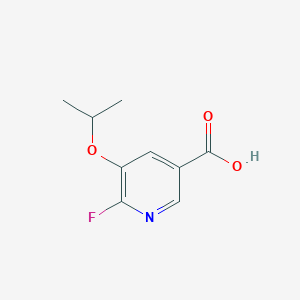

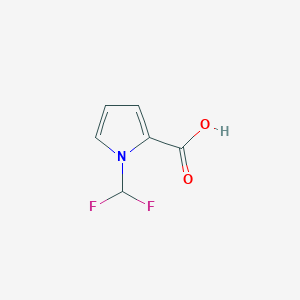

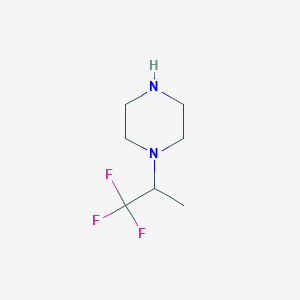

1-(difluoromethyl)-1H-pyrrole-2-carboxylic acid

Vue d'ensemble

Description

3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid is a chemical compound used commercially as an intermediate to seven fungicides which act by inhibition of succinate dehydrogenase (SDHI) . It consists of a pyrazole ring with difluoromethyl, methyl, and carboxylic acid groups attached in specific positions .

Synthesis Analysis

The first reported synthesis of the pyrazole acid was in 1993, by chemists at Monsanto . The ethyl ester of difluoroacetoacetic acid is treated with triethyl orthoformate in the presence of acetic anhydride . Then, it reacts with methyl hydrazine, which forms mainly the required pyrazole ring . This ester is then hydrolyzed with sodium hydroxide to give the pyrazole acid .Chemical Reactions Analysis

The recent advances made in difluoromethylation processes are based on X–CF2H bond formation where X is C (sp), C (sp2), C (sp3), O, N, or S . This field of research has benefited from the invention of multiple difluoromethylation reagents .Applications De Recherche Scientifique

Microbial Degradation and Environmental Fate

Research on the microbial degradation of polyfluoroalkyl chemicals highlights the environmental fate of PFAS precursors, indicating that their degradation can result in the formation of perfluoroalkyl carboxylic (PFCAs) and sulfonic acids (PFSAs), such as perfluorooctanoic acid (PFOA) and perfluorooctane sulfonic acid (PFOS)【Liu & Avendaño, 2013】. This study provides critical insights into the biodegradability and environmental persistence of these compounds, suggesting significant implications for their regulation and management due to their toxic profiles.

Bioaccumulation and Ecotoxicological Assessment

A critical review on the bioaccumulation potential of PFCAs emphasizes the importance of understanding the partitioning behavior of perfluorinated acids and their comparison with persistent lipophilic compounds【Conder et al., 2008】. This work is crucial for assessing the environmental and health risks posed by these substances, offering a foundation for regulatory criteria and further research into their effects on wildlife and humans.

Treatment and Removal Methods

An extensive review of the treatment methods for PFAS in waters and wastewaters outlines the challenges and opportunities in removing these contaminants from the environment【Rayne & Forest, 2009】. The study evaluates various technologies, such as filtration, sorption, and advanced oxidative processes, highlighting the need for more effective solutions to mitigate the presence of PFAS in aquatic systems.

Toxicity and Risk Assessment

Research on the developmental toxicity of perfluoroalkyl acids, including PFOS and PFOA, sheds light on their potential health risks, especially concerning developmental and reproductive indices【Lau, Butenhoff, & Rogers, 2004】. Such studies are essential for understanding the hazards inherent in these compounds and inform public health decisions and regulatory actions.

Analytical Techniques and Environmental Monitoring

Advancements in analytical techniques for detecting PFAS in environmental and biomonitoring samples have been reviewed, demonstrating the complexity and breadth of monitoring efforts required to assess the distribution and impact of these substances【Munoz et al., 2019】. This area of research is critical for identifying sources of exposure, understanding environmental distribution, and evaluating potential human health risks.

These studies collectively highlight the multifaceted approach required to understand and address the challenges posed by "1-(difluoromethyl)-1H-pyrrole-2-carboxylic acid" and related PFAS in the environment. They underscore the need for continued research into their degradation, bioaccumulation, toxicity, and removal from the environment to safeguard public health and ecological systems.

For further exploration into these topics, please consult the following sources:

- Microbial degradation of polyfluoroalkyl chemicals in the environment: a review (Liu & Avendaño, 2013)

- Are PFCAs bioaccumulative? A critical review and comparison with regulatory criteria and persistent lipophilic compounds (Conder et al., 2008)

- Perfluoroalkyl sulfonic and carboxylic acids: A critical review of physicochemical properties, levels and patterns in waters and wastewaters, and treatment methods (Rayne & Forest, 2009)

- The developmental toxicity of perfluoroalkyl acids and their derivatives (Lau, Butenhoff, & Rogers, 2004)

- Analysis of F-53B, Gen-X, ADONA, and emerging fluoroalkylether substances in environmental and biomonitoring samples: A review (Munoz et al., 2019)

Mécanisme D'action

Target of Action

The primary target of 1-(difluoromethyl)-1H-pyrrole-2-carboxylic acid is succinate dehydrogenase (SDH) . Succinate dehydrogenase is an important enzyme in the tricarboxylic acid cycle, which provides energy for the growth of organisms .

Mode of Action

This compound acts by inhibiting succinate dehydrogenase . This inhibition interferes with the tricarboxylic acid cycle, leading to the death of the organism .

Biochemical Pathways

The compound affects the tricarboxylic acid cycle, a crucial metabolic pathway in organisms . By inhibiting succinate dehydrogenase, the compound disrupts the cycle, preventing the organism from producing the energy it needs to grow .

Result of Action

The inhibition of succinate dehydrogenase by this compound leads to the death of the organism . This is due to the disruption of the tricarboxylic acid cycle, which prevents the organism from producing the energy it needs to grow .

Analyse Biochimique

Biochemical Properties

1-(Difluoromethyl)-1H-pyrrole-2-carboxylic acid plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. One of the primary interactions is with succinate dehydrogenase, an enzyme involved in the mitochondrial electron transport chain. The compound acts as an inhibitor, disrupting the normal function of the enzyme and affecting cellular respiration . Additionally, this compound has been shown to interact with other proteins involved in metabolic pathways, further highlighting its significance in biochemical processes.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound has been observed to modulate the activity of key signaling molecules, leading to changes in cellular responses to external stimuli . Furthermore, this compound can impact gene expression by binding to specific transcription factors, thereby regulating the transcription of target genes. These effects collectively contribute to the compound’s ability to influence cellular metabolism and overall cell function.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. One of the primary mechanisms is the inhibition of succinate dehydrogenase, which disrupts the mitochondrial electron transport chain and affects ATP production . The compound binds to the active site of the enzyme, preventing the normal substrate from accessing the site and thereby inhibiting the enzyme’s activity. Additionally, this compound can modulate the activity of other enzymes and proteins by binding to allosteric sites, leading to changes in their conformation and function. These molecular interactions are crucial for understanding the compound’s overall biochemical effects.

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings have been extensively studied. The compound’s stability and degradation over time are critical factors that influence its effectiveness in biochemical assays. Studies have shown that this compound remains stable under standard laboratory conditions for extended periods . Its degradation can occur under specific conditions, such as exposure to high temperatures or extreme pH levels. Long-term effects on cellular function have also been observed, with prolonged exposure to the compound leading to changes in cell viability and metabolic activity.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to exert beneficial effects, such as enhancing metabolic activity and improving cellular function . At high doses, toxic or adverse effects can occur, including cellular damage and impaired organ function. Threshold effects have been observed, where a specific dosage range results in optimal biochemical activity without causing toxicity. These findings are crucial for determining the safe and effective use of this compound in research and potential therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. One of the primary pathways is the mitochondrial electron transport chain, where the compound inhibits succinate dehydrogenase . This inhibition affects the overall metabolic flux and can lead to changes in metabolite levels. Additionally, this compound can influence other metabolic pathways by modulating the activity of key enzymes, further highlighting its significance in cellular metabolism.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for understanding its biochemical effects. The compound is transported across cell membranes through specific transporters and binding proteins . Once inside the cell, it can accumulate in specific compartments, such as the mitochondria, where it exerts its effects on cellular respiration. The distribution of this compound within tissues can also influence its overall activity and effectiveness in biochemical assays.

Subcellular Localization

The subcellular localization of this compound is essential for understanding its activity and function. The compound is primarily localized in the mitochondria, where it interacts with succinate dehydrogenase and other mitochondrial proteins . This localization is facilitated by specific targeting signals and post-translational modifications that direct the compound to the mitochondria. The subcellular localization of this compound is crucial for its role in modulating cellular respiration and metabolic activity.

Propriétés

IUPAC Name |

1-(difluoromethyl)pyrrole-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5F2NO2/c7-6(8)9-3-1-2-4(9)5(10)11/h1-3,6H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXSZUXJGFSJJNV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C(=C1)C(=O)O)C(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5F2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

161.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1523056-12-3 | |

| Record name | 1-(Difluoromethyl)-1H-pyrrole-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

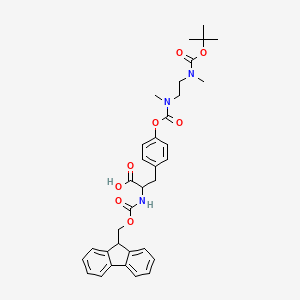

![Tert-butyl 9-oxo-2-azaspiro[5.5]undecane-2-carboxylate](/img/structure/B1446432.png)